molecular formula C12H18BrN3O2 B11821940 tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

Cat. No.: B11821940
M. Wt: 316.19 g/mol
InChI Key: YFLBQCPMDYDENM-UHFFFAOYSA-N
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Description

2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is a heterocyclic compound that has garnered attention in the field of synthetic chemistry This compound is characterized by its unique structure, which includes a bromine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester typically involves multistep reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The imidazo[1,2-a][1,4]diazepine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromine atom and tert-butyl ester group may play roles in binding to these targets, influencing the compound’s biological activity. Further research is needed to elucidate the exact pathways and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester apart is its specific substitution pattern, which includes the bromine atom and tert-butyl ester group.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)8-4-5-16-7-9(13)15-10(16)6-14-8/h7-8,14H,4-6H2,1-3H3

InChI Key

YFLBQCPMDYDENM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN2C=C(N=C2CN1)Br

Origin of Product

United States

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